2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone

Overview

Description

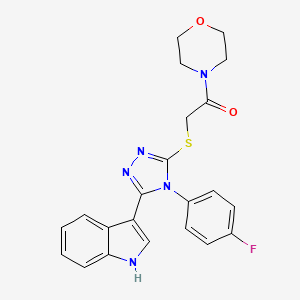

2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, an indole moiety, a triazole ring, and a morpholinoethanone structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone typically involves multi-step organic reactions The process begins with the preparation of the key intermediates, such as the 4-fluorophenyl and 1H-indol-3-yl derivatives These intermediates are then subjected to cyclization reactions to form the triazole ring

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, advanced purification techniques, and stringent reaction control to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of reduced derivatives of the triazole or indole rings.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at the fluorophenyl or indole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced triazole derivatives, and substituted indole or fluorophenyl compounds.

Scientific Research Applications

Antifungal Activity : Compounds containing the 1,2,4-triazole scaffold have demonstrated significant antifungal properties. Studies indicate that derivatives of triazoles exhibit enhanced antifungal activity against various fungal strains when compared to standard antifungal agents . For instance, triazole-thioether derivatives have shown inhibitory rates of 90–98% against P. piricola, indicating their potential as effective antifungal agents.

Antibacterial Properties : The compound's structure allows for interactions that may inhibit bacterial growth. Research on triazole hybrids has revealed their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), with some derivatives showing minimum inhibitory concentrations (MIC) significantly lower than those of established antibiotics like vancomycin .

Anticancer Potential : The indole component within the compound is known for its anticancer properties. Triazole derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Agrochemical Applications

In addition to medicinal uses, the compound's structural features suggest potential applications in agrochemicals. Triazoles are commonly utilized in agricultural settings as fungicides due to their ability to disrupt fungal cell membranes and inhibit spore germination. The incorporation of the sulfanyl group may enhance the efficacy of such compounds against plant pathogens .

Case Study 1: Antifungal Efficacy

A study evaluated a series of triazole derivatives for their antifungal activity against Gibberella nicotiancola and Gibberella saubinetii. The results indicated that certain compounds exhibited higher antifungal activity than commercial fungicides like triadimefon, showcasing the potential of triazole-based compounds in agricultural applications .

Case Study 2: Antibacterial Activity

Research on ciprofloxacin-triazole hybrids demonstrated that these compounds had superior antibacterial properties compared to traditional antibiotics. The study highlighted that modifications to the phenyl ring significantly impacted antimicrobial efficacy, suggesting a structure-activity relationship (SAR) that could guide future drug design .

Mechanism of Action

The mechanism of action of 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

- 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanamine

- 3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-3-(2-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]propanamide

Uniqueness

Compared to similar compounds, 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

The compound 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 383.4 g/mol. The structure features a triazole ring, an indole moiety, and a morpholino group, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H14FN5O2S |

| Molecular Weight | 383.4 g/mol |

| IUPAC Name | This compound |

| CAS Number | 878065-37-3 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the triazole and indole moieties. For instance, derivatives of 1,2,4-triazoles have demonstrated significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its ability to inhibit cell proliferation in cancer models.

- Cytotoxicity Assays : In vitro assays using cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) have shown that compounds with similar structures can inhibit cell growth effectively. The GI50 values for related compounds ranged from 1.20 to 1.80 µM, indicating strong antiproliferative properties .

- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways associated with cell proliferation and survival. For example, targeting receptor tyrosine kinases (RTKs) like EGFR has been a common strategy among triazole derivatives .

Antifungal Activity

The 1,2,4-triazole scaffold is well-known for its antifungal properties. Research indicates that modifications to this scaffold can enhance its efficacy against fungal pathogens.

- Potency Against Fungi : Compounds based on the triazole ring have been shown to exhibit broad-spectrum antifungal activity, with some derivatives achieving MIC values lower than those of established antifungal agents .

- Structure-Activity Relationship (SAR) : Studies suggest that substituents on the triazole ring significantly affect antifungal activity. Electron-donating groups tend to enhance activity while bulky groups may hinder it .

Case Studies and Research Findings

Several studies have focused on the biological activity of triazole-containing compounds:

- Study on Indole-Triazole Hybrids : A recent investigation into hybrids containing indole and triazole demonstrated promising results in inhibiting tumor growth in xenograft models . The study emphasized the importance of the indole moiety in enhancing biological activity.

- Antimicrobial Properties : Another study evaluated the antimicrobial efficacy of triazole derivatives against multi-drug resistant strains of bacteria and fungi, revealing that certain modifications led to enhanced potency compared to standard treatments .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing this compound, and what intermediates are critical?

The synthesis typically involves multi-step reactions, including nucleophilic substitution to introduce the 4-fluorophenylthio group and N-alkylation for morpholine incorporation. A common approach starts with forming a triazole-thiol intermediate, followed by coupling with a morpholinoethanone derivative under basic conditions. Ethanol or methanol under reflux with catalysts like K₂CO₃ is recommended for thioether bond formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Use DMSO-d6 to resolve shifts for aromatic protons (δ 7.2–8.5 ppm), triazole carbons (δ 150–160 ppm), and morpholine signals (δ 3.4–3.7 ppm) .

- FT-IR : Confirm thioether (C-S, ~680 cm⁻¹) and carbonyl (C=O, ~1680 cm⁻¹) groups .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 438.12) .

Q. What preliminary biological screening methods are used to assess its activity?

- Antimicrobial Assays : Broth microdilution (MIC values against S. aureus and C. albicans) .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .

- Enzyme Inhibition : Fluorescence-based assays for targets like 5-lipoxygenase (5-LOX) to evaluate anti-inflammatory potential .

Q. How does the fluorophenyl group influence the compound’s physicochemical properties?

The electron-withdrawing fluorine enhances metabolic stability and lipophilicity (logP ~3.2), improving membrane permeability. This is confirmed via HPLC retention time analysis and computational logP predictions .

Q. What solvents and reaction conditions optimize yield during synthesis?

- Solvents : Ethanol or THF for solubility and inertness.

- Catalysts : K₂CO₃ or triethylamine for deprotonation in thioether formation .

- Temperature : 70–80°C under reflux to accelerate coupling without degrading sensitive groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

- Substituent Modifications : Replace the indole moiety with pyridinyl (e.g., 4-pyridinyl increases π-π stacking with enzyme pockets) .

- Thioether Linkers : Replace with sulfonyl groups to modulate electron density and binding affinity .

- Morpholine Alternatives : Test pyrrolidine for altered steric effects .

Q. What computational strategies predict binding modes and target interactions?

- Molecular Docking : Use AutoDock Vina to simulate interactions with 5-LOX (PDB ID: 3V99). Focus on hydrogen bonding with Arg101 and hydrophobic contacts with Leu420 .

- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .

Q. How can crystallization challenges be addressed for X-ray diffraction studies?

- Solvent Systems : Slow evaporation from DMF/water (7:3) to grow single crystals.

- Additives : Trace acetic acid to stabilize hydrogen bonds in the lattice .

Q. What methods resolve contradictions in reported biological activity across studies?

- Assay Standardization : Use uniform cell lines (e.g., ATCC-certified HepG2) and normalize data to positive controls (e.g., doxorubicin for cytotoxicity) .

- Metabolic Stability Tests : Liver microsome assays to identify cytochrome P450 interactions that may reduce efficacy in vivo .

Q. How can selective analogs be designed to minimize off-target effects?

Properties

IUPAC Name |

2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN5O2S/c23-15-5-7-16(8-6-15)28-21(18-13-24-19-4-2-1-3-17(18)19)25-26-22(28)31-14-20(29)27-9-11-30-12-10-27/h1-8,13,24H,9-12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEFONHMTZZWCOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CNC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.